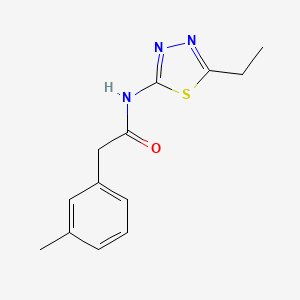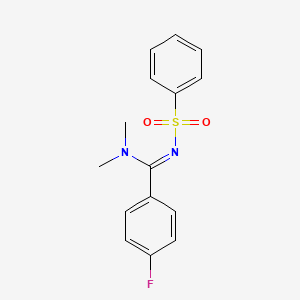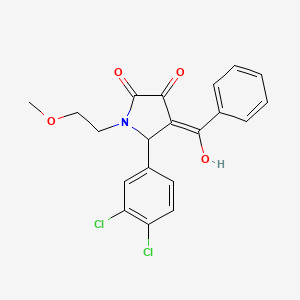![molecular formula C14H20N2O3S B5483781 N-methyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B5483781.png)
N-methyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the phenyl group, and the addition of the carbonyl, sulfonamide, and methyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine ring, phenyl group, carbonyl group, sulfonamide group, and methyl group would all contribute to the overall structure. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The pyrrolidine ring might undergo reactions at the nitrogen atom, the carbonyl group could participate in various addition or substitution reactions, and the sulfonamide group could be involved in reactions with acids or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl and sulfonamide groups could increase its solubility in water. The compound’s melting point, boiling point, and other physical properties would depend on the strength of the intermolecular forces .Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be a fire hazard. The compound could also pose health hazards if ingested, inhaled, or in contact with the skin .
Future Directions
The future research directions for this compound would depend on its potential applications. If it shows promise as a drug, further studies could focus on optimizing its structure to improve its efficacy and reduce side effects. If it has interesting chemical properties, researchers might study its reactivity or use it as a building block to synthesize other compounds .
Properties
IUPAC Name |
N-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-3-20(18,19)15(2)13-8-6-12(7-9-13)14(17)16-10-4-5-11-16/h6-9H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTWLIQYCHYGIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[(4-chlorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B5483716.png)
![1-(3,5-dichlorophenyl)-3-[(4-hydroxy-5-isopropyl-2-methylphenyl)amino]-2-propen-1-one](/img/structure/B5483725.png)
![2-[2-(5-bromo-2,3-dimethoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5483731.png)

![6-{2-[5-(2,3-dichlorophenyl)-2-furyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5483748.png)

![5-(3-chlorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5483761.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5483767.png)
![N-[2-ethoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5483772.png)
![N-(3,4-dihydrospiro[chromene-2,1'-cyclopentan]-4-yl)methanesulfonamide](/img/structure/B5483788.png)
![N-isopropyl-N-[3-(methylthio)benzyl]nicotinamide](/img/structure/B5483793.png)
![7-(2-hydroxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5483802.png)
![3-bromo-N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5483805.png)
